1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-benzyl-N-(3-pyrazol-1-ylpropyl)-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c29-21(23-10-4-14-27-15-5-11-24-27)19-20(18-8-12-22-13-9-18)28(26-25-19)16-17-6-2-1-3-7-17/h1-3,5-9,11-13,15H,4,10,14,16H2,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHMGHXVGDODTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCCCN3C=CC=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: This compound can be used in the development of new materials with unique electronic properties.
Biology: It is investigated for its role in modulating biological pathways and its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The structural analogs differ primarily in substituents on the triazole ring, aromatic groups, and linker chains. Key comparisons include:
Table 1: Structural Comparison of Analogs
Physicochemical Properties
Lipophilicity and solubility are influenced by substituents:
Table 3: Physicochemical Data
| Compound | Molecular Weight | logP* (Predicted) | Solubility (Predicted) |
|---|---|---|---|
| Target | 417.9 | 3.2 | Low (aqueous) |
| 403.4 | 2.8 | Moderate | |
| 417.9 | 3.5 | Low | |
| OCM-8 | 406.3 | 2.5 | Moderate |
*Calculated using fragment-based methods. The benzyl group in the target compound increases logP compared to methoxyphenyl analogs .
Biological Activity
1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound belongs to the class of triazole derivatives, characterized by a triazole ring fused with various functional groups. Its chemical formula is C₁₈H₁₈N₄O, and it exhibits properties that make it a candidate for further pharmacological studies.
Antiproliferative Activity
Research indicates that derivatives of triazole compounds exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds can induce cell cycle arrest and apoptosis in cancer cells by modulating key signaling pathways such as mTORC1 and autophagy .
Table 1: Antiproliferative Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MIA PaCa-2 | <0.5 | mTORC1 inhibition, autophagy modulation |
| Compound B | HeLa | 2.0 | Apoptosis induction |
| Compound C | A549 | 1.5 | Cell cycle arrest |
The mechanisms underlying the biological activity of 1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide include:
- mTORC1 Inhibition : This compound has been shown to reduce mTORC1 activity, which is crucial in regulating cell growth and metabolism. By inhibiting this pathway, the compound can decrease protein synthesis and promote autophagy .
- Autophagy Modulation : The compound influences autophagic flux by increasing basal autophagy levels while impairing flux under nutrient-replete conditions. This dual effect can selectively target cancer cells that rely on autophagy for survival under stress conditions .
Study 1: Anticancer Effects in vitro
A study evaluated the effects of the compound on MIA PaCa-2 pancreatic cancer cells. Results indicated that treatment with 10 µM of the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation. The study highlighted the potential for this compound to be developed as a novel anticancer agent targeting metabolic pathways critical for tumor growth .
Study 2: Trypanocidal Activity
Another investigation explored the trypanocidal activity of triazole derivatives similar to the target compound. The findings revealed potent activity against Trypanosoma cruzi with IC50 values significantly lower than those of standard treatments like Benznidazole (Bz). The study concluded that these compounds could serve as promising candidates for treating Chagas disease due to their effective parasite load reduction in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
